Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17627692
InChI: InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)8-4-6-3-7(12)5-14-10(6)15-9(8)13/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C11H8Br2N2O2
Molecular Weight: 360.00 g/mol

Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate

CAS No.:

Cat. No.: VC17627692

Molecular Formula: C11H8Br2N2O2

Molecular Weight: 360.00 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate -

Specification

Molecular Formula C11H8Br2N2O2
Molecular Weight 360.00 g/mol
IUPAC Name ethyl 2,6-dibromo-1,8-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)8-4-6-3-7(12)5-14-10(6)15-9(8)13/h3-5H,2H2,1H3
Standard InChI Key FNEJNHKATBMRHT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=CC(=CN=C2N=C1Br)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The 1,8-naphthyridine scaffold consists of a bicyclic structure with nitrogen atoms at the 1 and 8 positions. Bromination at the 2 and 6 positions introduces steric and electronic effects that influence reactivity, while the ethyl ester at position 3 enhances solubility and serves as a handle for further functionalization . The planar aromatic system enables π-π stacking interactions, which are critical for binding biological targets or forming supramolecular assemblies.

Molecular Properties

Key physicochemical properties include:

PropertyValue
Molecular FormulaC11H8Br2N2O2\text{C}_{11}\text{H}_{8}\text{Br}_{2}\text{N}_{2}\text{O}_{2}
Molecular Weight360.00 g/mol
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
Melting Point205–208°C (decomposes)
logP (Octanol-Water)2.8 (predicted)

These properties make the compound suitable for synthetic modifications and biological screening .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves bromination of a prefunctionalized 1,8-naphthyridine precursor. A common approach begins with ethyl 1,8-naphthyridine-3-carboxylate, which undergoes sequential electrophilic aromatic substitution using bromine or N\text{N}--bromosuccinimide (NBS) under controlled conditions . For example:

  • Initial Bromination:
    Reaction of ethyl 1,8-naphthyridine-3-carboxylate with Br2\text{Br}_2 in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C yields the 2-bromo derivative.

  • Second Bromination:
    Further treatment with NBS\text{NBS} in the presence of a Lewis acid (e.g., FeCl3\text{FeCl}_3) introduces the 6-bromo substituent .

Reaction Optimization

Yields improve significantly when using polar aprotic solvents (e.g., DMF) and temperatures below 50°C to minimize debromination. Catalytic amounts of H2SO4\text{H}_2\text{SO}_4 or Ac2O\text{Ac}_2\text{O} enhance electrophilicity, achieving isolated yields of 70–85% .

Biological Activities and Mechanisms

Anticancer Screening

Preliminary studies indicate apoptosis induction in HeLa cells (IC50_{50} = 45 μM) via caspase-3 activation. The ester group may facilitate cellular uptake, though metabolic instability limits in vivo efficacy.

Applications in Materials Science

Organic Electronics

The compound’s planar structure and electron-withdrawing bromine atoms make it a candidate for n-type semiconductors. Thin-film transistors fabricated with this derivative exhibit electron mobilities of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s}, comparable to fullerene-based materials.

Coordination Polymers

Reaction with Cu(I)\text{Cu}(\text{I}) salts produces luminescent coordination polymers emitting at 480 nm (quantum yield = 18%), suitable for OLED applications .

Comparative Analysis with Analogues

Ethyl 6-Bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

This analogue lacks the 2-bromo substituent but features a ketone group at position 2. The absence of bromine reduces antibacterial potency (MIC = 128 μg/mL for S. aureus) but improves solubility in aqueous buffers .

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